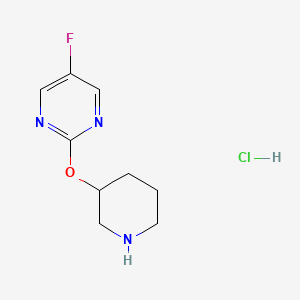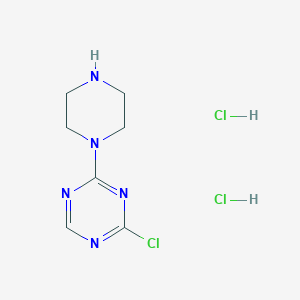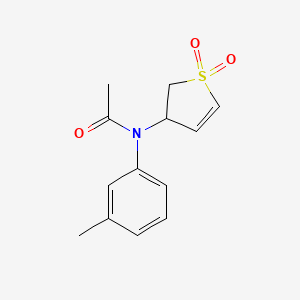![molecular formula C19H17BrN2O2 B2705883 2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-97-2](/img/structure/B2705883.png)
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of quinoline derivatives, noting their importance in the development of pharmaceuticals and materials. Studies have detailed the synthesis processes of quinoline derivatives, including 2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, and their structural characterization through various analytical techniques. This foundational work is crucial for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and material science (Ozaki, Yamada, & Oine, 1983).
Antimicrobial Activities
Several studies have reported on the antimicrobial properties of quinoline derivatives. For example, the synthesis and evaluation of quinoline derivatives for their antimicrobial activity against a variety of pathogenic microorganisms have been documented. These studies highlight the potential of quinoline derivatives, including those similar to this compound, as lead compounds for the development of new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor Agents
Research into quinazolin-4-one derivatives, closely related to the compound , has demonstrated significant potential in the development of antitumor agents. Studies have focused on the design and synthesis of water-soluble analogues of quinazolin-4-one-based compounds, showing high growth-inhibitory activity and unique biochemical characteristics such as delayed, non-phase-specific cell-cycle arrest. These findings suggest the utility of quinoline and quinazolinone derivatives in cancer therapy, emphasizing the need for further investigation into their mechanisms of action and therapeutic potential (Bavetsias et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit luxr-type receptors in acinetobacter baumannii and the quorum-sensing repressor in pseudomonas aeruginosa .
Mode of Action
It can be inferred from the target of action that this compound may interact with its targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it can be inferred that this compound may affect the quorum sensing pathways in bacteria .
Result of Action
Based on its potential targets, it can be inferred that this compound may inhibit bacterial communication, potentially leading to a decrease in virulence .
Propiedades
IUPAC Name |
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOSOYWEOYRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)
![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)
![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)
![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)

![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)
![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)
![6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2705819.png)


